Cas no 106328-90-9 (2-4-(bromomethyl)phenoxypyridine)
2-4-(bromomethyl)phenoxypyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-[4-(bromomethyl)phenoxy]-
- 2-4-(bromomethyl)phenoxypyridine
- EN300-9598893
- 106328-90-9
- 2-[4-(bromomethyl)phenoxy]pyridine
- SCHEMBL645337
-
- MDL: MFCD23379305
- Inchi: 1S/C12H10BrNO/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9H2
- InChI Key: GCQPAYHSIXFRHR-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1)OC1C=CC=CN=1
Computed Properties
- Exact Mass: 296.95567
- Monoisotopic Mass: 262.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 22.1A^2
Experimental Properties
- PSA: 22.12
2-4-(bromomethyl)phenoxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9598893-0.05g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95.0% | 0.05g |
$295.0 | 2025-02-21 | |
| Enamine | EN300-9598893-0.1g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95.0% | 0.1g |
$440.0 | 2025-02-21 | |
| Enamine | EN300-9598893-0.25g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95.0% | 0.25g |
$629.0 | 2025-02-21 | |
| Enamine | EN300-9598893-0.5g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95.0% | 0.5g |
$991.0 | 2025-02-21 | |
| Enamine | EN300-9598893-1.0g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95.0% | 1.0g |
$1272.0 | 2025-02-21 | |
| Enamine | EN300-9598893-2.5g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95.0% | 2.5g |
$2492.0 | 2025-02-21 | |
| Enamine | EN300-9598893-5.0g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95.0% | 5.0g |
$3687.0 | 2025-02-21 | |
| Enamine | EN300-9598893-10.0g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95.0% | 10.0g |
$5467.0 | 2025-02-21 | |
| Enamine | EN300-9598893-1g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95% | 1g |
$1272.0 | 2023-09-01 | |
| Enamine | EN300-9598893-5g |
2-[4-(bromomethyl)phenoxy]pyridine |
106328-90-9 | 95% | 5g |
$3687.0 | 2023-09-01 |
2-4-(bromomethyl)phenoxypyridine Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-4-(bromomethyl)phenoxypyridine
Recent Advances in the Study of 2-4-(Bromomethyl)phenoxypyridine (CAS: 106328-90-9) in Chemical Biology and Pharmaceutical Research
The compound 2-4-(bromomethyl)phenoxypyridine (CAS: 106328-90-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by a pyridine ring linked to a bromomethylphenoxy group, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and targeted therapeutics, leveraging its unique chemical properties for selective modifications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 2-4-(bromomethyl)phenoxypyridine as a precursor for novel Bruton's tyrosine kinase (BTK) inhibitors. The bromomethyl group's reactivity enabled efficient conjugation with heteroaryl systems, yielding compounds with improved selectivity and pharmacokinetic profiles. Molecular docking simulations revealed that derivatives of this scaffold exhibited enhanced binding affinity to BTK's allosteric site, suggesting potential applications in autoimmune diseases and B-cell malignancies.
Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where 2-4-(bromomethyl)phenoxypyridine derivatives were investigated as antimicrobial agents against drug-resistant bacterial strains. The electron-rich pyridine moiety, combined with the electrophilic bromomethyl group, facilitated interactions with bacterial topoisomerase IV, leading to promising in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 2-8 μg/mL. Structure-activity relationship (SAR) studies highlighted the importance of the phenoxy linker's position for maintaining antimicrobial efficacy while reducing cytotoxicity.
From a synthetic chemistry perspective, advances in the preparation of 2-4-(bromomethyl)phenoxypyridine have been achieved through optimized palladium-catalyzed cross-coupling methodologies. A 2024 Nature Protocols publication detailed a scalable, one-pot procedure that improved yield from 68% to 92% while minimizing hazardous byproducts. This methodological advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
The compound's role in targeted drug delivery systems has also been explored. Recent work in Advanced Drug Delivery Reviews demonstrated its conjugation with antibody-drug conjugates (ADCs) through cleavable linkers. The bromomethyl group's selective reactivity allowed for controlled payload release in tumor microenvironments, with in vivo studies showing a 3-fold increase in therapeutic index compared to conventional ADCs in xenograft models of HER2-positive breast cancer.
Ongoing clinical investigations are evaluating 2-4-(bromomethyl)phenoxypyridine-derived compounds in Phase I/II trials for inflammatory disorders and oncology indications. Preliminary pharmacokinetic data suggest favorable tissue distribution profiles, with particular accumulation observed in lymphoid tissues and solid tumors. However, challenges remain in optimizing metabolic stability, as cytochrome P450-mediated oxidation of the pyridine ring was identified as a primary clearance pathway in preclinical species.
Future research directions are likely to focus on expanding the structural diversity of 2-4-(bromomethyl)phenoxypyridine derivatives through computational drug design and fragment-based approaches. The compound's modular nature positions it as a valuable scaffold for developing next-generation therapeutics with improved target engagement and safety profiles. Continued investigation into its physicochemical properties and structure-activity relationships will further elucidate its full potential in medicinal chemistry applications.
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